N-Acetyl-1-nitroso-L-tryptophan
Description
Structure
3D Structure
Properties
CAS No. |
58332-35-7 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)14-11(13(18)19)6-9-7-16(15-20)12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
YFZQCGGMRKGDKR-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
Origin of Product |
United States |
Synthetic Routes and Methodologies for N Acetyl 1 Nitroso L Tryptophan
Chemo-selective Synthesis Strategies and Reaction Optimization
The chemo-selective synthesis of N-Acetyl-1-nitroso-L-tryptophan primarily involves the reaction of N-Acetyl-L-tryptophan with various reactive nitrogen species (RNS). The selectivity and yield of this N-nitrosation reaction are highly dependent on the choice of the nitrosating agent, reaction conditions such as pH, and the presence of other molecules that can influence the reaction pathway.
A key substrate for these syntheses is N-Acetyl-L-tryptophan, which serves as the precursor for the nitrosation reaction. The reaction involves the electrophilic attack of a nitrosating species on the nitrogen atom of the indole (B1671886) ring.
Reaction with Peroxynitrite and Other Reactive Nitrogen Species:
Studies have shown that N-Acetyl-L-tryptophan reacts with peroxynitrite and other RNS to produce several products, including this compound. nih.govnih.gov The reaction of N-Acetyl-L-tryptophan with peroxynitrite can yield four major products: 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and N-acetyl-N'-formyl-L-kynurenine. nih.gov
The product distribution is significantly influenced by the reaction conditions. For instance, the presence of bicarbonate can significantly increase the yield of the N-nitroso derivative, suggesting the participation of peroxynitrite in the N-nitrosation mechanism. researchgate.net In the absence of bicarbonate, the reaction of equimolar concentrations of peroxynitrite and N-Acetyl-L-tryptophan yielded 10% 1-nitroso-N-acetyl-L-tryptophan. nih.gov
Other reactive nitrogen species have also been employed. The use of SIN-1 (a peroxynitrite generator), Angeli's salt (a nitroxyl (B88944) donor), and spermine (B22157) NONOate (a nitric oxide donor) has been shown to generate the nitroso derivative, but not the nitro derivatives. nih.gov The reaction of various indole compounds, including N-acetyl-L-tryptophan, with Angeli's salt in aerobic buffered aqueous solutions at pH 7.4 leads to the formation of the N-nitroso derivative as the main product, although the yield is reported to be relatively low (below 20%). researchgate.net
Influence of pH and Other Factors:
The pH of the reaction medium plays a crucial role in the N-nitrosation of tryptophan derivatives. Acidic conditions generally favor the formation of N-nitroso compounds. nih.gov The kinetics of N-nitrosation of tryptophan are significantly influenced by pH, with the reaction being accelerated under acidic conditions. nih.gov
The presence of other substances can also modulate the reaction. For example, iron has been shown to promote the formation of N-nitroso-tryptophan, even at neutral pH. nih.gov Conversely, certain antioxidants can have varied impacts on the extent of N-nitrosation. nih.gov
Kinetic Studies:
Kinetic studies on the nitrosation of indole derivatives reveal that the reaction often exists in an equilibrium between the reactants and the 1-nitroso product. rsc.org The rate constants for both the nitrosation and denitrosation reactions have been determined for various indole derivatives. rsc.org The nitrosation of N-acetyltryptophan has been a subject of kinetic and mechanistic investigations to understand the factors governing the reaction rate and equilibrium. sci-hub.mk
Interactive Data Table: Chemo-selective Synthesis of this compound
| Nitrosating Agent | Precursor | Key Conditions | Major Products | Reported Yield of this compound |
| Peroxynitrite (ONOO⁻) | N-Acetyl-L-tryptophan | Equimolar concentrations | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine | 10% (in the absence of bicarbonate) |
| SIN-1 | N-Acetyl-L-tryptophan | Not specified | 1-nitroso-N-acetyl-L-tryptophan | Generated, but specific yield not provided |
| Angeli's Salt | N-Acetyl-L-tryptophan | Aerobic buffer, pH 7.4 | 1-nitroso-N-acetyl-L-tryptophan | < 20% |
| Spermine NONOate | N-Acetyl-L-tryptophan | Not specified | 1-nitroso-N-acetyl-L-tryptophan | Generated, but specific yield not provided |
Enzymatic and Biocatalytic Approaches for this compound and Related Analogs
Enzymatic and biocatalytic methods offer a promising alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. The use of enzymes for the synthesis of this compound and its analogs is an area of active research.
Peroxidase-Catalyzed Nitrosation:
Peroxidases, such as horseradish peroxidase, have been shown to catalyze the nitration and nitrosation of tryptophan derivatives. researchgate.net These enzymes can utilize nitrite (B80452) to generate reactive species that modify the indole ring. The composition of the product mixture, including the ratio of nitro to nitroso derivatives, is dependent on the concentration of nitrite. researchgate.net At high nitrite concentrations, the reaction may proceed through a different intermediate, possibly a protein-bound peroxynitrite species. researchgate.net
A myeloperoxidase-H₂O₂-NO₂⁻ system has been reported to generate nitro derivatives of N-Acetyl-L-tryptophan but not the nitroso derivative. nih.gov This highlights the specificity of different enzymatic systems.
Other Biocatalytic Strategies:
While peroxidases are the most studied enzymes for this type of transformation, the broader field of biocatalysis is continuously exploring new enzymes for novel reactions. nih.gov Fungal unspecific peroxygenases have been identified as potential catalysts for the synthesis of azoxy compounds from aniline starting materials, proceeding through hydroxylamine and nitroso intermediates. nih.gov Although not directly applied to this compound, this suggests the potential for other oxidoreductases in catalyzing N-nitrosation reactions.
The development of biocatalytic approaches for the synthesis of nitrogen-containing small molecules is a growing field, with strategies including the use of N-oxygenases and other enzymes for selective C-H bond oxyfunctionalization and heteroatom oxidation. nih.govacs.org
Interactive Data Table: Enzymatic Approaches for Tryptophan Derivative Modification
| Enzyme System | Substrate | Co-substrate/Reagent | Products |
| Horseradish Peroxidase | Tryptophan derivatives | Nitrite (NO₂⁻) | Nitro and Nitroso derivatives |
| Myeloperoxidase | N-Acetyl-L-tryptophan | H₂O₂, Nitrite (NO₂⁻) | Nitro derivatives (no nitroso derivative) |
Methodological Advancements in this compound Synthesis
Advancements in synthetic methodologies are focused on improving the selectivity, efficiency, and mildness of the N-nitrosation of indole derivatives.
Novel Reagents and Catalytic Systems:
Research into novel nitrosating agents aims to provide milder and more selective alternatives to traditional methods. For instance, N-nitrososulfonamides have been developed as versatile reagents for nitrosation under mild conditions. chemrxiv.org The development of new catalytic systems, including the use of various acids and solid supports with sodium nitrite, represents an active area of research for the N-nitrosation of secondary amines, which is a related transformation. jchr.org The use of p-toluenesulfonic acid with sodium nitrite has been proposed as a chemo-selective method for N-nitrosation. jchr.org
Catalysis and Inhibition of N-nitrosation:
The understanding of factors that catalyze or inhibit N-nitrosation is crucial for optimizing synthetic routes. Thiocyanate is a known effective catalyst for nitrosamine formation. nih.gov Surfactants that form micelles can also accelerate the nitrosation of hydrophobic amines. nih.gov Conversely, compounds like ascorbic acid can inhibit nitrosation by scavenging the nitrosating agents. nih.gov
Understanding Reaction Mechanisms:
Detailed mechanistic studies provide the foundation for developing improved synthetic methods. For example, the reaction of N-acetyl-N-nitrosotryptophan with hydrogen peroxide has been shown to generate peroxynitrite over a wide pH range, a finding that contributes to the understanding of the reactivity of this compound and the interplay of different reactive nitrogen species. nih.gov Kinetic studies that elucidate the rate constants and equilibrium of the nitrosation of indole derivatives are essential for reaction optimization. rsc.org
Reaction Mechanisms and Chemical Reactivity of N Acetyl 1 Nitroso L Tryptophan
Mechanistic Pathways of Nitrosation and Denitrosation in Tryptophan Derivatives
The formation (nitrosation) and cleavage (denitrosation) of the N-nitroso bond in tryptophan derivatives like N-acetyl-L-tryptophan are governed by specific reaction conditions, particularly the acidity of the medium.
Nitrosation: The nitrosation of N-acetyl-L-tryptophan can proceed through different pathways depending on the pH.
In highly acidic solutions (e.g., [H+] > 0.1 M), the reaction rate is directly proportional to the acid concentration. The proposed mechanism involves the rate-limiting step of proton transfer from a protonated N-nitroso intermediate to the surrounding medium. The reaction is not influenced by the presence of nucleophiles.
In the pH range of 1-4 , the rate of nitrosation becomes independent of the acidity. rsc.org It is suggested that under these conditions, nitrosation initially occurs at the C-3 position of the indole (B1671886) ring. This is followed by a deprotonation step and a rate-limiting intramolecular migration of the nitroso group from the carbon to the nitrogen atom. rsc.org
Treatment of N-acyltryptophan derivatives with sodium nitrite (B80452) in mildly acidic conditions has been shown to produce the N-nitrosamine, with the nitroso group located at the indole nitrogen. rsc.org
Denitrosation: The reverse reaction, denitrosation, is also highly dependent on acidity.
In strongly acidic conditions ([H+] > 0.1 M), the rate-limiting step is the protonation of the nitrosamine. rsc.org Similar to nitrosation under these conditions, the rate is not affected by nucleophiles.
At lower acidities (pH 4-7) , the denitrosation reaction is subject to both acid and nucleophilic catalysis. rsc.org
An equilibrium constant for the formation of N-acetyl-N1-nitrosotryptophan has been determined to be 850 l mol–1 in aqueous solution at 25 °C. rsc.org
Intramolecular and Intermolecular Chemical Reactions of the Nitroso Moiety
The nitroso group of N-Acetyl-1-nitroso-L-tryptophan is a reactive functional group that can participate in both intramolecular and intermolecular reactions.
Intramolecular Reactions: A key intramolecular reaction is the migration of the nitroso group. As mentioned earlier, a proposed mechanism for nitrosation in the pH range of 1-4 involves an internal migration of the NO group from the C-3 position to the indole nitrogen, which is the rate-limiting step. rsc.org
Intermolecular Reactions: this compound can act as a nitric oxide (NO) donor. nih.gov This is a significant intermolecular reaction where the compound releases NO, which can then interact with other molecules in its environment. For instance, it has been shown to inhibit recombinant prolyl hydroxylase 2 (PHD2) and up-regulate the hypoxia-inducible factor 1 (HIF-1) in cell culture systems, demonstrating its ability to deliver NO in a biological context. nih.gov
Redox Chemistry and Interactions with Reactive Oxygen and Nitrogen Species
The indole ring of tryptophan and its derivatives is susceptible to reactions with various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Reactions with Reactive Nitrogen Species (RNS): N-acetyl-L-tryptophan reacts with a variety of RNS to form several products. nih.gov
Peroxynitrite (ONOO-): This potent RNS can lead to the formation of multiple products, including 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and N-acetyl-N'-formyl-L-kynurenine. nih.govsigmaaldrich.com
Other RNS: Reactions with SIN-1 (a peroxynitrite generator), Angeli's salt (a nitroxyl (B88944) donor), and spermine (B22157) NONOate (a nitric oxide donor) primarily yield the 1-nitroso derivative. In contrast, a myeloperoxidase-H₂O₂-NO₂⁻ system generates nitro derivatives but not the nitroso derivative. nih.govsigmaaldrich.com
The presence of bicarbonate can significantly enhance the yield of the N-nitroso derivative, suggesting a role for peroxynitrite in the N-nitrosation mechanism under these conditions. researchgate.net
Redox Chemistry: N-acetyl-tryptophan itself can act as an antioxidant, undergoing sacrificial degradation to protect other molecules, such as proteins, from oxidation. nih.gov This highlights the redox-active nature of the tryptophan moiety.
Chemical Stability and Degradation Pathways in Controlled Environments
The stability of this compound and its parent compound, N-acetyl-L-tryptophan, has been investigated under various conditions.
Stability of this compound: Under physiological conditions, the 1-nitroso derivative of N-acetyl-L-tryptophan is relatively unstable, with a reported half-life of 1.5 hours. nih.govsigmaaldrich.com This is in contrast to the 6-nitro derivative, which is stable. nih.govsigmaaldrich.com
Degradation of N-acetyl-L-tryptophan: Studies on N-acetyl-L-tryptophan (NAT) have shown that it can be degraded under stress conditions.
Forced Stress Conditions: A range of degradation from 3% to 83% has been observed under various forced stress conditions, including oxidative and thermal stress. The degradation products were found to be largely similar under both types of stress. nih.gov
Low-Energy Electrons: In the gas phase, low-energy electrons (<12 eV) can effectively decompose N-acetyl-L-tryptophan. This fragmentation is initiated by a resonant electron-molecule interaction at the peptide bridge, leading to a variety of negative species. nih.gov
However, under recommended storage and normal manufacturing and handling conditions for its use as a stabilizer in pharmaceutical formulations, the degradation of NAT is minimal. nih.gov
Data Tables
Table 1: Products of N-acetyl-L-tryptophan Reaction with Reactive Nitrogen Species
| Reactive Nitrogen Species | Major Products |
|---|---|
| Peroxynitrite (ONOO-) | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine nih.govsigmaaldrich.com |
| SIN-1 (peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan nih.govsigmaaldrich.com |
| Angeli's salt (nitroxyl donor) | 1-nitroso-N-acetyl-L-tryptophan nih.govsigmaaldrich.com |
| Spermine NONOate (nitric oxide donor) | 1-nitroso-N-acetyl-L-tryptophan nih.govsigmaaldrich.com |
| Myeloperoxidase-H₂O₂-NO₂⁻ system | Nitro derivatives (not the nitroso derivative) nih.govsigmaaldrich.com |
Table 2: Half-lives of N-acetyl-L-tryptophan Derivatives under Physiological Conditions
| Compound | Half-life |
|---|---|
| 1-nitroso-N-acetyl-L-tryptophan | 1.5 hours nih.govsigmaaldrich.com |
| 1-nitro-N-acetyl-L-tryptophan | 18 hours nih.gov |
| 6-nitro-N-acetyl-L-tryptophan | Stable nih.govsigmaaldrich.com |
Biochemical Interactions and Engagement in Biological Systems of N Acetyl 1 Nitroso L Tryptophan
Modulation of Enzyme Activity by N-Acetyl-1-nitroso-L-tryptophan
This compound (NANT) is recognized for its capacity to generate nitric oxide (NO)-releasing compounds. nih.gov This property is central to its interaction with and modulation of certain enzymes.
Analysis of Specific Enzyme Targets and Kinetic Parameters
Research has shown that this compound is an effective inhibitor of prolyl hydroxylase 2 (PHD2). nih.gov The inhibition of PHD2 by NANT is comparable to that of N-nitrosomelatonin (NOMela) and is considered highly effective. nih.gov This inhibition is significant because PHD2 is a key enzyme in the degradation of the transcription factor hypoxia-inducible factor 1 (HIF-1). nih.gov By inhibiting PHD2, NANT leads to the accumulation of HIF-1. nih.gov
Another enzyme target of the parent compound, N-Acetyl-L-tryptophan, is tryptophanase. It acts as a competitive inhibitor in the characterization of this enzyme. chemicalbook.com Additionally, N-Acetyl-L-tryptophan has been identified as an inhibitor of cytochrome c. medchemexpress.com
Interactive Table: Enzyme Targets of N-Acetyl-L-tryptophan and its Nitroso Derivative
| Compound | Enzyme Target | Effect |
| This compound | Prolyl Hydroxylase 2 (PHD2) | Inhibition |
| N-Acetyl-L-tryptophan | Tryptophanase | Competitive Inhibition |
| N-Acetyl-L-tryptophan | Cytochrome c | Inhibition |
Elucidation of Molecular Binding Mechanisms (e.g., Active Site, Allosteric)
The binding mechanism of N-Acetyl-L-tryptophan to the neurokinin-1 receptor (NK-1R) has been described as antagonistic, where it disrupts the binding of substance P to the receptor. chemicalbook.commedchemexpress.com While the precise binding mechanism of this compound to PHD2 is not fully detailed in the provided information, its inhibitory action suggests a direct interaction with the enzyme, likely interfering with its active site or a regulatory domain.
Molecular Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)
The interactions of this compound and its parent compound extend to other significant biomacromolecules.
Investigation of Binding Affinities and Non-Covalent Interactions
Tryptophan residues, in general, are highly susceptible to attack by reactive nitrogen species, leading to the formation of nitroso and nitro derivatives. nih.gov The large, hydrophobic π-electron surface area of the indole (B1671886) ring of tryptophan facilitates interactions with multiple other amino acid side chains within a protein. mdpi.com N-Acetyl-L-tryptophan, being structurally similar to protein-bound tryptophan, is more likely to be nitrosated than L-Tryptophan itself. nih.gov
Studies on Induced Structural Perturbations of Biomacromolecules
The nitrosation of tryptophan residues within proteins, a process that can be mimicked by the interactions of this compound, can lead to structural and functional modifications of the protein. researchgate.net While specific studies on the structural perturbations induced by this compound are not detailed, the modification of tryptophan residues is known to play a role in cellular regulation during nitrosative stress. researchgate.net
Mechanistic Exploration within Cellular Pathways (In Vitro Studies)
In vitro studies have provided insights into the mechanistic role of this compound in cellular pathways, primarily through its function as a nitric oxide donor. nih.gov
This compound has been shown to be an effective NO donor in cell culture systems. nih.gov Its ability to inhibit PHD2 leads to the upregulation of HIF-1 and subsequent expression of HIF-1-mediated genes, such as carboanhydrase-9 (CA9). nih.gov This NANT-mediated activation of HIF-1 in oxygenated cells is comparable to the activation of HIF-1 under hypoxic conditions. nih.gov In hypoxic conditions, NANT can further enhance the cellular levels of HIF-1. nih.gov
The parent compound, N-Acetyl-L-tryptophan, has demonstrated neuroprotective effects in in vitro models of amyotrophic lateral sclerosis by inhibiting the release of cytochrome c, Smac, and AIF from mitochondria. medchemexpress.com It also exhibits anti-inflammatory effects by inhibiting the expression of IL-1β and the activation of caspase-1. medchemexpress.com
Interactive Table: In Vitro Cellular Effects
| Compound | Cellular Model | Pathway/Effect |
| This compound | Cell culture | NO donor, PHD2 inhibition, HIF-1 upregulation, CA9 mRNA expression increase |
| N-Acetyl-L-tryptophan | NSC-34 motoneurons (ALS model) | Neuroprotection, inhibition of cytochrome c release, inhibition of caspase-1 activation |
| N-Acetyl-L-tryptophan | Murine macrophages (J774A.1) | Radioprotection, reduction of oxidative stress, stabilization of mitochondrial membrane potential, inhibition of apoptosis |
Involvement in Signal Transduction Cascades (e.g., Receptor-Ligand Interactions)
The interaction of this compound with signal transduction cascades is intrinsically linked to its precursor, N-acetyl-L-tryptophan, and its ability to release nitric oxide.
A key interaction involves the neurokinin-1 receptor (NK-1R) . N-acetyl-L-tryptophan is recognized as an antagonist of the NK-1R, disrupting the binding of its natural ligand, Substance P. medchemexpress.comnih.gov Molecular modeling studies have shown that the L-isomer of N-acetyl-tryptophan forms a more stable complex with the NK-1R compared to the D-isomer, highlighting the stereospecificity of this interaction. nih.gov The formation of this compound from L-NAT in the cellular environment is a critical step that can subsequently modulate signaling pathways downstream of the NK-1R.
Furthermore, as a nitric oxide donor, this compound plays a significant role in the hypoxia-inducible factor 1 (HIF-1) signaling pathway . nih.gov HIF-1 is a crucial transcription factor for cellular adaptation to low oxygen conditions. The stability and activity of HIF-1 are regulated by prolyl hydroxylase domain enzymes (PHDs), particularly PHD2. nih.gov Nitric oxide released from this compound can inhibit the activity of PHD2, leading to the accumulation and activation of HIF-1 even under normoxic conditions. nih.gov This positions this compound as a modulator of oxygen-sensing pathways. Studies have demonstrated that N-Acetyl-N-nitroso-tryptophan (NANT) is effective at inhibiting recombinant PHD2 and subsequently up-regulating HIF-1 and its target genes, such as carboanhydrase-9 (CA9). nih.gov
Regulation of Intracellular Biochemical Processes
The release of nitric oxide from this compound influences several intracellular biochemical processes, primarily related to cell survival and stress responses.
One of the significant regulatory roles is the inhibition of apoptosis . N-acetyl-L-tryptophan has been shown to inhibit the release of mitochondrial pro-apoptotic factors, including cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF), into the cytoplasm. nih.govresearchgate.netpeerj.com By preventing the release of these molecules, it effectively blocks the activation of the caspase cascade, including caspase-1, caspase-3, and caspase-9. medchemexpress.comnih.gov This anti-apoptotic function is crucial in neuroprotective contexts. nih.gov
Additionally, this compound is involved in the regulation of inflammatory responses . It can inhibit the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). medchemexpress.comnih.gov This effect is linked to the modulation of the NLRP3 inflammasome and the TLR4/NF-κB signaling pathway. peerj.com By downregulating these inflammatory pathways, this compound can contribute to the attenuation of inflammation-associated tissue injury. peerj.com
The compound also appears to play a role in proteasomal function . In models of neurodegenerative disease, N-acetyl-L-tryptophan has been observed to restore chymotrypsin-like, trypsin-like, and caspase-like proteasome activity, suggesting a role in maintaining cellular protein homeostasis. nih.gov
Biotransformation Pathways of this compound
The biotransformation of this compound is characterized by its formation from N-acetyl-L-tryptophan in the presence of reactive nitrogen species and its subsequent decomposition.
Identification of Enzymatic Biotransformation Products (In Vitro)
In vitro studies on the reaction of N-acetyl-L-tryptophan with various reactive nitrogen species have identified several major products. researchgate.netnih.govsigmaaldrich.com The formation of this compound is a primary outcome when N-acetyl-L-tryptophan is treated with nitric oxide donors like SIN-1 (a peroxynitrite generator), Angeli's salt (a nitroxyl (B88944) donor), and spermine (B22157) NONOate. researchgate.netnih.govsigmaaldrich.com
Under physiological conditions, this compound is an unstable compound with a reported half-life of approximately 1.5 hours. researchgate.netnih.gov Its decomposition can lead to the formation of other derivatives. Other identified biotransformation products from the reaction of N-acetyl-L-tryptophan with reactive nitrogen species include:
1-nitro-N-acetyl-L-tryptophan : This compound is more stable than the 1-nitroso derivative, with a half-life of about 18 hours under physiological conditions. researchgate.netnih.gov
6-nitro-N-acetyl-L-tryptophan : This is a stable product. researchgate.netnih.gov
N-acetyl-N'-formyl-L-kynurenine : This product results from the oxidative cleavage of the indole ring. researchgate.netnih.govsigmaaldrich.com
The table below summarizes the major in vitro biotransformation products of N-acetyl-L-tryptophan when exposed to reactive nitrogen species.
| Precursor | Reactant | Major Biotransformation Products |
| N-acetyl-L-tryptophan | Nitric oxide donors (e.g., SIN-1, Angeli's salt, spermine NONOate) | This compound |
| N-acetyl-L-tryptophan | Myeloperoxidase-H₂O₂-NO₂⁻ system | 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan |
| N-acetyl-L-tryptophan | Peroxynitrite | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine |
Characterization of Relevant Biotransforming Enzymes
The formation of this compound and its related nitrated derivatives from N-acetyl-L-tryptophan can be influenced by enzymatic systems.
Myeloperoxidase (MPO) is an enzyme that has been shown to generate nitro derivatives of N-acetyl-L-tryptophan, but not the nitroso derivative, in a system containing hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻). researchgate.netnih.govsigmaaldrich.com This indicates that MPO-catalyzed reactions contribute to the nitration pathway of N-acetyl-L-tryptophan.
While not an enzyme that biotransforms this compound, prolyl hydroxylase 2 (PHD2) is a key enzyme whose activity is regulated by this compound. nih.gov The nitric oxide released from this compound inhibits PHD2, which is a critical step in the stabilization of HIF-1. nih.gov
The table below lists enzymes relevant to the formation and biological interactions of this compound.
| Enzyme | Role |
| Myeloperoxidase (MPO) | Catalyzes the formation of nitro derivatives of N-acetyl-L-tryptophan in the presence of H₂O₂ and NO₂⁻. researchgate.netnih.govsigmaaldrich.com |
| Prolyl hydroxylase 2 (PHD2) | Its activity is inhibited by the nitric oxide released from this compound, leading to HIF-1 stabilization. nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies for N Acetyl 1 Nitroso L Tryptophan
Advanced Chromatographic Separations for Purity Assessment and Quantitative Analysis (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, purity assessment, and quantitative analysis of N-Acetyl-1-nitroso-L-tryptophan.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a primary technique for separating this compound from its parent compound, N-acetyl-L-tryptophan, and other related degradation or reaction products. nih.gov A common setup involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. escholarship.orgscielo.br The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using a UV detector, as the indole (B1671886) chromophore of the tryptophan moiety exhibits strong absorbance in the UV region. escholarship.org For instance, a study on the nitration and nitrosation of N-acetyl-L-tryptophan utilized HPLC with electrochemical detection to analyze the reaction products. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For enhanced sensitivity and specificity, LC-MS/MS is the method of choice. This technique couples the superior separation capabilities of HPLC with the precise mass detection of a tandem mass spectrometer. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented to produce a characteristic fragmentation pattern. This allows for unambiguous identification and quantification, even in complex matrices. LC-MS/MS has been successfully employed for the simultaneous determination of tryptophan and its various metabolites in biological samples like serum and brain tissue. nih.gov The high selectivity of this method is crucial, especially when analyzing samples where this compound may be present at low concentrations alongside a multitude of other compounds.
Table 1: Chromatographic Conditions for Tryptophan and its Derivatives
| Parameter | HPLC | LC-MS/MS |
| Column | C18 (e.g., 150 x 4.6 mm) scielo.br | C18 (e.g., Restek Ultra Aqueous) nih.gov |
| Mobile Phase | Sodium Acetate Buffer/Acetonitrile scielo.br | Formic Acid in Water/Acetonitrile massbank.eu |
| Detection | UV Absorbance (e.g., 254 nm, 267 nm) escholarship.orgscielo.br | Tandem Mass Spectrometry (ESI+) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min scielo.br | 0.5 mL/min massbank.eu |
| Application | Purity, Quantification escholarship.orgscielo.br | High Sensitivity Quantification nih.gov |
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis, CD)
A combination of high-resolution spectroscopic techniques is essential for the comprehensive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₁₃H₁₃N₃O₄. nih.gov Fragmentation patterns observed in MS/MS experiments can help to confirm the structure by identifying characteristic losses of functional groups. The identification of major products from the reaction of N-acetyl-L-tryptophan with reactive nitrogen species, including 1-nitroso-N-acetyl-L-tryptophan, was based on their mass and UV spectra. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-N=O group, in addition to the amide, carboxylic acid, and indole ring vibrations seen in N-acetyl-L-tryptophan. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The introduction of the nitroso group at the 1-position of the indole ring would cause a significant shift in the absorption maxima compared to N-acetyl-L-tryptophan. The UV spectra of the products formed from the reaction of N-acetyl-L-tryptophan with reactive nitrogen species were used for their identification. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is particularly useful for studying the chirality and secondary structure of molecules. As this compound is a chiral molecule, its CD spectrum would provide information about the conformation of the molecule in solution. The near-UV CD spectra of tryptophan residues are influenced by both ¹La and ¹Lb electronic transitions, and changes in the local environment of the indole ring can be detected. nih.gov The pH-dependent structuring of tryptophan-based polymers has been studied using CD spectroscopy. mdpi.com
Table 2: Spectroscopic Data for Tryptophan Derivatives
| Technique | Information Provided | Reference Compound: N-Acetyl-L-tryptophan | Expected for this compound |
| ¹H NMR | Proton environment | Characteristic peaks for indole, acetyl, and amino acid backbone chemicalbook.comchemicalbook.com | Shifts in indole ring protons, potential for Z/E isomer peaks |
| ¹³C NMR | Carbon skeleton | Distinct signals for all carbons nih.gov | Shift in C1 of indole ring and adjacent carbons |
| Mass Spec | Molecular weight, fragmentation | M+H⁺ at m/z 247.1 | M+H⁺ at m/z 276.1 |
| IR | Functional groups | Amide, carboxylic acid, N-H, C-H bands nih.gov | Additional N-N=O stretching vibration |
| UV-Vis | Electronic transitions | Absorption maxima around 280 nm springernature.com | Bathochromic shift due to nitroso group |
| CD | Chirality, conformation | Characteristic spectrum for L-tryptophan derivative researchgate.net | Altered spectrum reflecting conformational changes |
Electrochemical Methodologies for Redox Characterization and Detection
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be employed to investigate the redox properties of this compound and for its detection. The nitroso group is electrochemically active and can undergo reduction or oxidation reactions at an electrode surface.
Studies on the electrochemical determination of L-tryptophan have shown that it can be oxidized at various electrode surfaces. nih.govresearchgate.net The presence of the nitroso group in this compound would introduce new redox processes that could be exploited for its selective detection. For instance, electrochemiluminescence (ECL) methods have been developed for the highly sensitive detection of L-tryptophan, and similar principles could potentially be adapted for its nitrosated derivatives. mdpi.com The redox behavior would be crucial for understanding its potential role in biological systems where redox signaling is important.
Development of Robust Analytical Protocols for this compound in Complex Matrices (e.g., cell lysates, synthetic media)
Developing robust analytical protocols for the detection and quantification of this compound in complex matrices like cell lysates and synthetic media presents significant challenges due to the presence of numerous interfering substances.
A typical workflow would involve:
Sample Preparation: This is a critical step to remove interfering components and enrich the analyte. Techniques may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. For instance, in the analysis of tryptophan metabolites in biological samples, protein precipitation with trifluoroacetic acid is a common step. nih.gov
Chromatographic Separation: As discussed in section 5.1, reverse-phase HPLC is a powerful tool for separating this compound from other components of the matrix. nih.gov
Detection and Quantification: LC-MS/MS is the preferred method for this step due to its high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. nih.gov The use of an internal standard is essential for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.
The stability of this compound is a key consideration, as it has been reported to decompose under physiological conditions with a half-life of 1.5 hours. nih.gov Therefore, analytical protocols must be designed to minimize degradation during sample handling and analysis. This may involve keeping samples on ice, using stabilizing agents, and minimizing the time between sample collection and analysis. Studies on the radioprotective effects of N-acetyl-l-tryptophan in murine macrophages highlight the importance of understanding its behavior in cellular environments. nih.gov
Computational and Theoretical Chemistry Studies on N Acetyl 1 Nitroso L Tryptophan
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For N-Acetyl-1-nitroso-L-tryptophan, methods like Density Functional Theory (DFT) would be instrumental. Such calculations can provide a deep understanding of the molecule's behavior at a quantum level.
Key electronic properties that could be determined for this compound through quantum chemical calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution and are valuable for predicting intermolecular interactions.
While specific studies on this compound are not extensively documented, the principles of quantum chemistry suggest that the introduction of the nitroso group at the N1 position of the indole (B1671886) ring would significantly alter the electronic properties compared to the parent molecule, N-acetyl-L-tryptophan. Theoretical calculations have been mentioned in the context of the energetics of proposed mechanisms for the formation of nitrosated and nitrated tryptophan derivatives. researchgate.net
| Calculated Property | Theoretical Method | Predicted Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Indicates the molecule's kinetic stability and reactivity towards other species. |
| Partial Atomic Charges | Natural Bond Orbital (NBO) Analysis | Highlights the most electrophilic and nucleophilic centers within the molecule. |
| Dipole Moment | DFT | Provides insight into the molecule's polarity and its interaction with polar solvents. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational flexibility and its interactions with biological macromolecules.
Conformational Analysis: The three-dimensional structure of this compound is not rigid. Rotations around its single bonds give rise to various conformers, each with a different energy and potential biological activity. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Ligand-Biomolecule Interactions: N-nitrosated compounds are of interest due to their potential interactions with biological targets. MD simulations can be employed to model the binding of this compound to proteins. These simulations can reveal:
The preferred binding orientation of the ligand in the protein's active site.
The key amino acid residues involved in the interaction.
The stability of the ligand-protein complex over time.
The energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
| Simulation Type | Force Field | Potential Application to this compound |
|---|---|---|
| Conformational Search in Vacuum/Solvent | CHARMM, AMBER | Identification of low-energy conformers and their relative populations. |
| Protein-Ligand Docking followed by MD | GROMOS, OPLS | Prediction of binding modes and estimation of binding affinity to specific protein targets. |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. For N-nitrosamines, SAR and QSAR studies have been particularly important in assessing their carcinogenic potential. nih.govnih.govresearchgate.net
For this compound, SAR and QSAR models could be developed to predict its biological activities based on its structural features. This would typically involve:
Data Collection: Gathering a dataset of N-nitrosated compounds with experimentally determined biological activities.
Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which are numerical representations of their structural, physical, and chemical properties.
Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using external datasets.
While no specific SAR or QSAR models for this compound have been found in the reviewed literature, the general approaches for N-nitrosamines could be adapted. nih.govresearchgate.net Such models could be valuable for predicting the potential toxicity or other biological effects of this and related compounds.
| Descriptor Class | Example Descriptors | Relevance to SAR/QSAR of this compound |
|---|---|---|
| Topological | Wiener index, Kier & Hall indices | Encode information about molecular size and branching. |
| Electronic | HOMO/LUMO energies, Dipole moment | Reflect the molecule's reactivity and polarity. |
| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid phases. |
In Silico Prediction of Spectroscopic Signatures and Reaction Energetics
Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, these in silico predictions would be particularly useful given that experimental spectra are often complex.
Spectroscopic Signatures:
NMR Spectroscopy: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts and coupling constants. These predictions can be invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) which are characteristic of the molecule's electronic transitions. The identification of this compound in experimental studies has been based on its mass and UV spectra. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.
Reaction Energetics:
Theoretical calculations can be used to study the thermodynamics and kinetics of chemical reactions involving this compound. This includes calculating the enthalpies and free energies of reaction, as well as the activation energies for various reaction pathways. Such studies could shed light on the stability of the compound and its reactivity with other molecules.
| Spectroscopic Technique | Computational Method | Predicted Parameter |
|---|---|---|
| NMR | GIAO, DFT | Chemical shifts (δ), Coupling constants (J) |
| UV-Vis | TD-DFT | Excitation energies, Oscillator strengths (λmax) |
| IR | DFT | Vibrational frequencies |
Q & A
Q. How do crystallographic data inform the design of stable analogs for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
